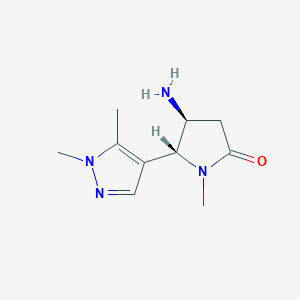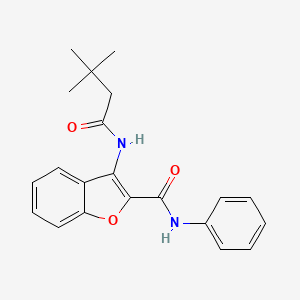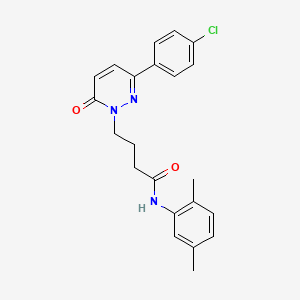
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,5-dimethylpyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are heterocyclic compounds containing three carbon atoms and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular formula of the compound is C13H22N4O2, and its molecular weight is 266.34 . The compound contains a pyrrolidin-2-one ring and a pyrazole ring, which are likely to contribute significantly to its chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Transformations
One area of research involves the synthesis and transformations of pyrazolone derivatives. For example, the study on the synthesis and transformations of N-substituted pyrazolones illustrates the chemical reactivity of these compounds, leading to various substitution products and cycloadducts through acid-catalyzed reactions and treatment with specific reagents. These chemical processes are foundational for further applications in medicinal chemistry and material science (Grošelj et al., 2006).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, which is crucial for protecting metals against degradation. The theoretical study on bipyrazolic-type organic compounds, including their inhibitory efficiency against corrosion, demonstrates the application of these compounds in materials science and engineering (Wang et al., 2006).
Antimicrobial and Anticancer Activities
Another significant area of application is in the development of antimicrobial and anticancer agents. Pyrazolone derivatives have been synthesized and evaluated for their biological activities, showing potential in the field of drug discovery and pharmaceutical sciences. For instance, the synthesis and biological evaluation of benzamide derivatives based on pyrazolone highlight their inhibitory potential against various enzymes, indicating their relevance in medicinal chemistry and therapy development (Saeed et al., 2015).
Molecular Mechanics and Spectroscopic Characterization
Research also extends to the molecular mechanics and spectroscopic characterization of pyrazolone derivatives, providing insights into their structural properties and potential therapeutic applications. The study on the molecular mechanics potential energy evaluation of pyrazolone ligands and their metal complexes contributes to understanding their analgesic, anti-inflammatory, and antipyretic activity, which can be applied in the design of new therapeutic agents (Otuokere et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one is transthyretin (TTR) . TTR is a 55 kDa homotetrameric protein present in serum and cerebral spinal fluid . The function of TTR is to transport L-thyroxine (T4) and holo-retinol binding protein (RBP) .
Mode of Action
The compound acts by kinetic stabilization of the native state of transthyretin . This stabilization prevents protein misfolding . Misfolding of transthyretin plays an important role in transthyretin amyloid diseases .
Biochemical Pathways
The compound affects the biochemical pathway involving the transformation of TTR into fibrils and other aggregates . These aggregates lead to disease pathology in humans .
Result of Action
The result of the compound’s action is the prevention of TTR misfolding . This can be used as an effective treatment or prophylaxis for transthyretin amyloid diseases .
Propiedades
IUPAC Name |
(4S,5R)-4-amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-7(5-12-14(6)3)10-8(11)4-9(15)13(10)2/h5,8,10H,4,11H2,1-3H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAWOBCECQLSRI-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)

![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)

